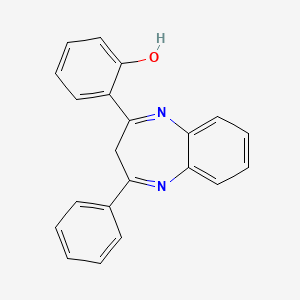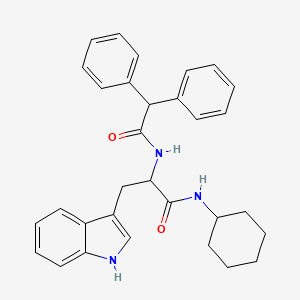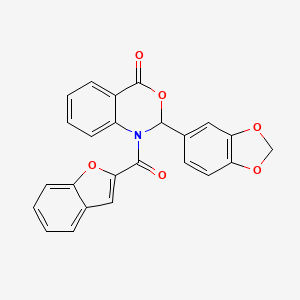
2-(4-phenyl-3H-1,5-benzodiazepin-2-yl)phenol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(4-phenyl-3H-1,5-benzodiazepin-2-yl)phenol is a compound that belongs to the benzodiazepine family. Benzodiazepines are well-known for their psychoactive properties, often used in the treatment of anxiety, insomnia, and other conditions. This particular compound is characterized by its unique structure, which includes a phenyl group attached to the benzodiazepine core, contributing to its distinct chemical and biological properties .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-phenyl-3H-1,5-benzodiazepin-2-yl)phenol typically involves the condensation of o-phenylenediamine with benzaldehyde derivatives under acidic or basic conditions. The reaction is often catalyzed by acids such as hydrochloric acid or bases like sodium hydroxide. The resulting Schiff base is then cyclized to form the benzodiazepine ring .
Industrial Production Methods
In industrial settings, the production of this compound may involve more efficient and scalable methods, such as continuous flow synthesis. This approach allows for better control over reaction conditions and yields, making it suitable for large-scale production .
Chemical Reactions Analysis
Types of Reactions
2-(4-phenyl-3H-1,5-benzodiazepin-2-yl)phenol undergoes various chemical reactions, including:
Oxidation: The phenolic group can be oxidized to form quinones.
Reduction: The nitro group, if present, can be reduced to an amine.
Substitution: Electrophilic aromatic substitution reactions can occur on the benzene rings.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide.
Reduction: Catalysts such as palladium on carbon (Pd/C) in the presence of hydrogen.
Substitution: Halogens or nitrating agents under acidic conditions.
Major Products Formed
Oxidation: Quinones and related compounds.
Reduction: Amines and other reduced derivatives.
Substitution: Halogenated or nitrated benzodiazepine derivatives.
Scientific Research Applications
2-(4-phenyl-3H-1,5-benzodiazepin-2-yl)phenol has a wide range of applications in scientific research:
Chemistry: Used as a precursor in the synthesis of more complex benzodiazepine derivatives.
Biology: Studied for its potential effects on neurotransmitter systems and receptor binding.
Medicine: Investigated for its potential therapeutic effects in treating anxiety, insomnia, and other neurological conditions.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2-(4-phenyl-3H-1,5-benzodiazepin-2-yl)phenol involves its interaction with the gamma-aminobutyric acid (GABA) receptor. By binding to the GABA receptor, it enhances the inhibitory effects of GABA, leading to a calming effect on the nervous system. This interaction is mediated through the benzodiazepine binding site on the GABA receptor, which modulates the receptor’s activity and increases chloride ion influx, resulting in hyperpolarization of the neuron .
Comparison with Similar Compounds
Similar Compounds
Diazepam: Another well-known benzodiazepine with similar anxiolytic and sedative properties.
Chlordiazepoxide: Shares structural similarities and is used for similar therapeutic purposes.
Lorazepam: Known for its potent anxiolytic effects and rapid onset of action
Uniqueness
2-(4-phenyl-3H-1,5-benzodiazepin-2-yl)phenol is unique due to its specific substitution pattern on the benzodiazepine core, which may confer distinct pharmacological properties. Its phenolic group also allows for additional chemical modifications, potentially leading to new derivatives with enhanced or novel activities .
Properties
CAS No. |
41458-53-1 |
|---|---|
Molecular Formula |
C21H16N2O |
Molecular Weight |
312.4 g/mol |
IUPAC Name |
2-(2-phenyl-3H-1,5-benzodiazepin-4-yl)phenol |
InChI |
InChI=1S/C21H16N2O/c24-21-13-7-4-10-16(21)20-14-19(15-8-2-1-3-9-15)22-17-11-5-6-12-18(17)23-20/h1-13,24H,14H2 |
InChI Key |
KAHVHCFQIWBPBS-UHFFFAOYSA-N |
Canonical SMILES |
C1C(=NC2=CC=CC=C2N=C1C3=CC=CC=C3O)C4=CC=CC=C4 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-[(1-benzyl-1H-imidazol-2-yl)sulfanyl]-N-(4-ethylphenyl)acetamide](/img/structure/B11524757.png)
![2-Bromo-4-(2,2-dimethyl-4-oxo-1,2,3,4,5,6-hexahydrobenzo[a]phenanthridin-5-yl)-6-methoxyphenyl acetate](/img/structure/B11524761.png)
![(3Z)-3-[(5-chloro-2-methylphenyl)imino]-1-[(4-phenylpiperazin-1-yl)methyl]-1,3-dihydro-2H-indol-2-one](/img/structure/B11524765.png)
![6-Amino-4-(3-methoxyphenyl)-3-methyl-1-phenyl-1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile](/img/structure/B11524772.png)
![1-(4-amino-1,2,5-oxadiazol-3-yl)-N'-[(Z)-1H-indol-3-ylmethylidene]-5-(4-nitrophenyl)-1H-1,2,3-triazole-4-carbohydrazide](/img/structure/B11524781.png)
![4-chloro-N-{1-(4-chlorophenyl)-2-[(3-chlorophenyl)amino]-2-oxoethyl}benzamide](/img/structure/B11524783.png)
![1-(3-{[(E)-(2-methyl-1H-indol-3-yl)methylidene]amino}phenyl)ethanone](/img/structure/B11524788.png)


![1-[(4-chlorophenyl)sulfonyl]-N'-[(1E)-3-phenylpropylidene]piperidine-4-carbohydrazide](/img/structure/B11524805.png)
![4-{[2,5-Dioxo-1-(4-propoxyphenyl)pyrrolidin-3-yl][2-(4-methoxyphenyl)ethyl]amino}-4-oxobutanoic acid](/img/structure/B11524808.png)


![2-[(E)-(2-{6-[(4-iodophenyl)amino][1,2,5]oxadiazolo[3,4-b]pyrazin-5-yl}hydrazinylidene)methyl]-4,6-dinitrophenol](/img/structure/B11524826.png)
